(2E,4E)-deca-2,4-dien-1-ol
Overview
Description
(2E,4E)-deca-2,4-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is a type of unsaturated alcohol and is known for its distinctive aroma, making it valuable in the flavor and fragrance industries.
Mechanism of Action
Biochemical Pathways
One study suggests that it may be involved in the biotransformation of trans, trans-2,4-decadienal . The downstream effects of these pathways are yet to be fully understood.
Result of Action
It has been suggested that the compound may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo oxidation to form 2,4-decadienoic acid in liver cells . Additionally, it can undergo glutathione conjugation, glutathione breakdown, and aldehyde reduction, which generate cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells .
Molecular Mechanism
It is known that it can interact with enzymes and other biomolecules during its metabolic transformations
Metabolic Pathways
2,4-Decadien-1-ol is involved in at least two metabolic pathways. It can be oxidized to form 2,4-decadienoic acid in liver cells . It can also undergo glutathione conjugation, glutathione breakdown, and aldehyde reduction, which generate cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E,4E)-deca-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the reduction of (2E,4E)-2,4-decadienal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol with high purity .
Industrial Production Methods
In industrial settings, this compound is often produced through biocatalytic processes. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the oxidation of fatty acids, followed by reduction to obtain the alcohol . This method is favored for its eco-friendly nature and high efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-deca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form (2E,4E)-2,4-decadienal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Thionyl chloride, anhydrous conditions.
Major Products Formed
Oxidation: (2E,4E)-2,4-decadienal.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2E,4E)-deca-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the flavor and fragrance industries due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2,4-Decadienal: An aldehyde with similar structural features but different functional group.
(2E,4E)-2,4-Decadienoic acid: A carboxylic acid with similar double bond configuration.
Uniqueness
(2E,4E)-deca-2,4-dien-1-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its aldehyde and acid counterparts. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industries .
Properties
IUPAC Name |
(2E,4E)-deca-2,4-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFSDCZULDCI-BLHCBFLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885038 | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; oily, fatty aroma | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 °C. @ 10.00 mm Hg | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fat, soluble (in ethanol) | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.871 | |
Record name | (E,E)-2,4-Decadien-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18409-21-7 | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18409-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Decadien-1-ol, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-2,4-decadien-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DECADIEN-1-OL, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KKW523R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (2E,4E)-2,4-Decadien-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and applications of (2E,4E)-2,4-Decadien-1-ol?
A1: (2E,4E)-2,4-Decadien-1-ol is naturally found in various food sources, including chicken meat and fat. Its characteristic aroma has led to its use as a flavoring agent in the food industry []. Additionally, research suggests that (2E,4E)-2,4-Decadien-1-ol could be a potential biomarker for lung cancer detection [].
Q2: How is (2E,4E)-2,4-Decadien-1-ol metabolized in the body?
A2: Research using liquid chromatography-mass spectrometry has identified two key metabolites of (2E,4E)-2,4-Decadien-1-ol: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. These metabolites were found in the urine of mice administered with (2E,4E)-2,4-Decadien-1-ol and in human hepatoma cell cultures []. This suggests two potential metabolic pathways: oxidation to 2,4-decadienoic acid in the liver and a more complex pathway involving glutathione conjugation and aldehyde reduction, leading to the formation of cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells [].
Q3: Can the stereochemistry of (2E,4E)-2,4-Decadien-1-ol impact its properties?
A3: Yes, the stereochemistry of (2E,4E)-2,4-Decadien-1-ol plays a significant role in its properties. Different isomers of 2,4-decadien-1-ol, including (Z,E)-, (E,Z)-, (E,E)-, and (Z,Z)- isomers, have been synthesized []. This suggests that the specific arrangement of atoms around the double bonds can influence the compound's aroma, flavor, and potentially its biological activity.
Q4: Can (2E,4E)-2,4-Decadien-1-ol be used to differentiate between geographical origins of plant-based products?
A4: Research using headspace gas chromatography-mass spectrometry (HS-GC-MS) on Ziziphi Spinosae Semen (ZSS) revealed varying levels of (2E,4E)-2,4-Decadien-1-ol in samples from different regions. Specifically, ZSS from Shaanxi had the highest content of (2E,4E)-2,4-Decadien-1-ol compared to samples from other regions []. This difference in concentration suggests that (2E,4E)-2,4-Decadien-1-ol could potentially be used as a marker for geographic origin discrimination in certain plant species.
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